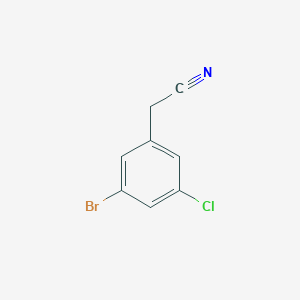

2-(3-Bromo-5-chlorophenyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-5-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLUEMZAOJCLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697063 | |

| Record name | (3-Bromo-5-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056454-88-6 | |

| Record name | (3-Bromo-5-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-5-chlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Bromo-5-chlorophenyl)acetonitrile CAS number 1056454-88-6

An In-Depth Technical Guide to 2-(3-Bromo-5-chlorophenyl)acetonitrile (CAS 1056454-88-6)

For the modern researcher and drug development professional, access to versatile and well-characterized building blocks is paramount. This compound emerges as a significant intermediate, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and safe handling, empowering scientists to effectively integrate this compound into their research and development endeavors.

Compound Profile and Physicochemical Properties

This compound is a di-halogenated phenylacetonitrile derivative. The presence of bromine, chlorine, and a nitrile functional group on the aromatic ring system imparts a distinct reactivity profile, making it a valuable precursor in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1056454-88-6 | N/A |

| Molecular Formula | C₈H₅BrClN | N/A |

| Molecular Weight | 230.49 g/mol | N/A |

| Boiling Point | 315.3 ± 27.0 °C (Predicted) | [1] |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >97% | N/A |

digraph "this compound" { graph [fontname="Arial", fontsize=12, label="Molecular Structure of this compound", labelloc=t, pad="0.5"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; C8 [label="C"]; N1 [label="N"]; Br1 [label="Br"]; Cl1 [label="Cl"];

// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C3 -- Br1; C5 -- Cl1;

// Acetonitrile group C7 -- C8; C8 -- N1 [style=triple];

// Positioning for better layout {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same; C4;} {rank=same; C7;} {rank=same; C8;} {rank=same; N1;} }

Caption: Molecular Structure of this compound.

Synthesis and Purification: A Detailed Protocol

The most direct and reliable method for the synthesis of this compound is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This transformation is a cornerstone of organic synthesis, providing a robust route to arylacetonitriles.[2]

Synthetic Strategy: The Cyanation of 3-Bromo-5-chlorobenzyl Bromide

The synthesis commences with the readily available 3-bromo-5-chlorobenzyl bromide. The benzylic bromine atom is an excellent leaving group, readily displaced by the cyanide anion. Sodium cyanide is a common and effective source of the cyanide nucleophile. The choice of solvent is critical; a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for dissolving the cyanide salt and facilitating the Sₙ2 reaction.[2][3]

Experimental Protocol

This protocol is adapted from a similar, well-documented procedure for the synthesis of 2-(3-bromo-5-fluorophenyl)acetonitrile.[3]

Materials:

-

3-Bromo-5-chlorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a sealed tube, suspend sodium cyanide (1.5 equivalents) in a minimal amount of water. To this suspension, add a solution of 3-bromo-5-chlorobenzyl bromide (1.0 equivalent) in dimethylformamide.

-

Reaction Conditions: Heat the sealed reaction mixture to 75°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, partition the reaction mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous phase with an additional portion of ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and saturated aqueous sodium chloride.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting with 10% ethyl acetate in hexane) is typically effective.[3] For solid products, recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be an effective purification method.[4][5][6]

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and established spectroscopic principles.[3][7][8][9]

Table 2: Predicted Analytical Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (3H) as multiplets in the range of δ 7.0-7.5 ppm. A singlet for the benzylic protons (2H) around δ 3.7 ppm. |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon bearing the bromine atom and the carbon bearing the chlorine atom being deshielded. A signal for the nitrile carbon around 117 ppm and the benzylic carbon around 23 ppm. |

| IR (cm⁻¹) | A sharp, medium intensity peak for the C≡N stretch around 2250 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-Br and C-Cl stretching in the fingerprint region. |

| MS (m/z) | A molecular ion peak corresponding to the molecular weight (230.49), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

digraph "Analytical_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=10];// Nodes sample [label="Purified Product"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ir [label="IR Spectroscopy", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Mass Spectrometry", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Structural Confirmation\n&\nPurity Assessment", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sample -> nmr; sample -> ir; sample -> ms; nmr -> data; ir -> data; ms -> data; }

Caption: A standard workflow for the analytical characterization of the final product.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its three key functional groups: the nitrile, the aryl bromide, and the active methylene group.

Key Transformations

-

Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, opening avenues to a wide range of derivatives.

-

Aryl Bromide: The bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents on the aromatic ring.

-

Active Methylene Group: The benzylic protons are acidic and can be deprotonated to form a carbanion, which can then be alkylated or acylated to introduce further complexity at the benzylic position.

Caption: Key reactive sites and potential synthetic transformations of this compound.

Safety and Handling

Due to the presence of a nitrile group and halogen atoms, this compound and the reagents used in its synthesis must be handled with appropriate safety precautions.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Specific target organ toxicity | May cause respiratory irritation. |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.[10][11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]

-

Skin and Body Protection: A lab coat and appropriate protective clothing.[10][11]

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator may be required.[11][12]

Safe Handling and Storage

-

Handle in a well-ventilated area, preferably a chemical fume hood.[10]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.[10]

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[10][13]

-

Keep containers tightly closed.[13]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]

Spill and Waste Disposal

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and should not be mixed with acidic waste.[10][14]

References

-

SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure: Sodium Cyanide. (2017, May 25). UCLA EH&S. Retrieved from [Link]

-

New Jersey Department of Health. (2006, August). Hazard Summary: Sodium Cyanide. Retrieved from [Link]

-

United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

-

Wang, Z., et al. (2019). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 9(10), 9136-9141. Retrieved from [Link]

-

Gandon, V., & Blond, A. (2014). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 91, 260-272. Retrieved from [Link]

-

Gogoi, P. (2016). Chapter 1: A Literature Review on Cyanation Reactions. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Van der Veken, B. J., & De Gussem, E. (2012). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical Education, 89(11), 1445-1449. Retrieved from [Link]

-

University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

-

City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Li, Y., et al. (2021). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 7(10), 1845-1855. Retrieved from [Link]

-

ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyanation - Wikipedia [en.wikipedia.org]

- 3. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. unitedchemicalcn.com [unitedchemicalcn.com]

- 12. taekwang.co.kr [taekwang.co.kr]

- 13. camachem.com [camachem.com]

- 14. nj.gov [nj.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromo-5-chlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-Bromo-5-chlorophenyl)acetonitrile (CAS No. 1056454-88-6), a halogenated arylacetonitrile. Arylacetonitriles are a pivotal class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The precise substitution pattern of a bromine and a chlorine atom on the phenyl ring of this particular molecule significantly influences its reactivity, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical characteristics essential for its effective application in research and development. This document consolidates available computed data, provides expert analysis based on structurally related compounds, and outlines detailed experimental protocols for the empirical determination of its key properties.

Introduction and Molecular Overview

This compound belongs to the family of benzyl cyanides.[2] These compounds are characterized by a phenyl ring attached to a methylene group which is, in turn, bonded to a nitrile functional group. The nitrile group is a versatile precursor for various functional groups, including carboxylic acids, primary amines, and amides, through reactions like hydrolysis and reduction.[2] The presence of an "active methylene unit" allows for a variety of base-induced reactions to form new carbon-carbon bonds.[2]

The subject of this guide, this compound, is distinguished by its meta-substituted phenyl ring containing both a bromine and a chlorine atom. This di-halogenation pattern is expected to impart specific electronic and steric properties that are critical for its role as a building block in medicinal chemistry. Understanding these properties is the first step in rationally designing synthetic routes and predicting the behavior of resulting drug candidates in biological systems.

Chemical Structure and Key Features

The structure of this compound is fundamental to its properties. The diagram below illustrates the key functional groups and their spatial relationship.

Figure 1: Chemical structure of this compound.

Core Physicochemical Data

Direct experimental data for this compound is not widely available in the literature. Therefore, the following table includes computed data from reliable sources, supplemented with estimations based on the properties of structurally similar compounds. It is imperative for researchers to empirically verify these values in a laboratory setting.

| Property | Value | Source/Method | Significance in Drug Development |

| Molecular Formula | C₈H₅BrClN | - | Defines the elemental composition and exact mass. |

| Molecular Weight | 230.49 g/mol | Calculated[3] | Important for stoichiometric calculations in synthesis. |

| Monoisotopic Mass | 228.9294 Da | Computed[4] | Crucial for high-resolution mass spectrometry analysis. |

| Physical State | Solid or Oil | Estimated | Affects handling, formulation, and reaction conditions. |

| Melting Point | Not available | - | Key indicator of purity and affects formulation choices. |

| Boiling Point | Not available | - | Relevant for purification by distillation, if applicable. |

| XlogP (predicted) | 2.9 | PubChem[4] | Indicates lipophilicity; crucial for predicting membrane permeability and absorption. |

| Water Solubility | Low | Estimated[5] | Affects bioavailability and formulation as an aqueous solution. |

| Solubility in Organic Solvents | Soluble | Estimated[5] | Important for selecting appropriate solvents for synthesis, purification, and analysis. |

| pKa | ~17-18 (methylene protons) | Estimated | The acidity of the α-protons is key to its use in C-C bond-forming reactions. |

Lipophilicity and Solubility: A Deeper Dive

The predicted XlogP of 2.9 suggests that this compound is a lipophilic compound.[4] This is a critical parameter in drug development as it governs the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

-

Expertise & Experience: A LogP value in this range often indicates good passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier. However, it can also lead to higher protein binding and potential for accumulation in adipose tissue. The presence of the two halogen atoms (bromine and chlorine) significantly contributes to this lipophilicity.

-

Solubility Profile: Due to its lipophilic nature, the aqueous solubility of this compound is expected to be low.[5] Conversely, it should be readily soluble in common organic solvents such as ethanol, methanol, acetone, and acetonitrile.[5] This is a key consideration for its use in organic synthesis, as the choice of solvent can significantly impact reaction kinetics and yield.

Experimental Protocol: Determination of LogP (Shake-Flask Method)

This protocol describes a standard method for the experimental determination of the octanol-water partition coefficient (LogP).[6]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

-

The n-octanol and water used must be mutually saturated by stirring them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water (e.g., 10 mL of each).

-

Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and partitioning of the analyte.

-

Allow the funnel to stand undisturbed until the two phases have completely separated.

-

-

Analysis:

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve for the analyte in each solvent should be prepared beforehand.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

-

Figure 2: Workflow for LogP determination.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, this section outlines the expected spectroscopic features and the analytical methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main features:

-

A singlet in the region of 3.8-4.2 ppm corresponding to the two protons of the methylene (-CH₂-) group.

-

A complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The specific splitting pattern will depend on the coupling constants between the aromatic protons.

-

-

¹³C NMR: The carbon NMR spectrum should show:

-

A signal for the methylene carbon around 25-35 ppm.

-

A signal for the nitrile carbon around 115-120 ppm.

-

Six distinct signals in the aromatic region (120-140 ppm), including two signals for the carbons bonded to the bromine and chlorine atoms.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretch.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹ .

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-Br and C-Cl stretching vibrations in the fingerprint region, typically below 1000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6).

-

High-Resolution Mass Spectrometry (HRMS): This technique can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₅BrClN).[4]

Reactivity and Synthetic Utility

The synthetic utility of this compound is derived from its three reactive sites: the nitrile group, the active methylene protons, and the halogenated aromatic ring.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to other functional groups, providing a gateway to a wide range of derivatives.[2]

-

Active Methylene Group: The protons on the carbon adjacent to the nitrile and the phenyl ring are acidic and can be removed by a suitable base. The resulting carbanion is a potent nucleophile that can participate in alkylation and condensation reactions.

-

Aromatic Ring: The bromine and chlorine atoms provide handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents onto the phenyl ring.

Safety and Handling

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[7][8][9]

-

Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[7][8]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the field of drug discovery. Its physicochemical properties, dominated by high lipophilicity and multiple reactive sites, make it a versatile intermediate. This guide has provided a framework for understanding these properties, combining computed data with expert analysis. It is crucial that the values presented here are validated through rigorous experimental work, for which detailed protocols have been suggested. A thorough characterization of this compound will enable its full potential to be realized in the development of novel and effective chemical entities.

References

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved January 6, 2026, from [Link]

-

Solubility of Things. (n.d.). 2-Methylbenzyl cyanide. Retrieved January 6, 2026, from [Link]

-

Sciencemadness Wiki. (2021). Benzyl cyanide. Retrieved January 6, 2026, from [Link]

-

Loba Chemie. (n.d.). BENZYL CYANIDE For Synthesis. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). (3-Bromophenyl)acetonitrile. Retrieved January 6, 2026, from [Link]

- Google Patents. (1957). US2783265A - Preparation of phenylacetonitriles.

-

National Institutes of Health. (n.d.). Bromoacetonitrile. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-Bromo-5-methoxyphenyl)acetonitrile. Retrieved January 6, 2026, from [Link]

-

ETH Zürich Research Collection. (2021). Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved January 6, 2026, from [Link]

-

Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved January 6, 2026, from [Link]

- Google Patents. (2020). US20200095193A1 - Production of acetonitrile and/or hydrogen cyanide from ammonia and methanol.

-

ResearchGate. (2022). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Retrieved January 6, 2026, from [Link]

-

European Patent Office. (2012). Combinations of 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile and metal compounds. Retrieved January 6, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile, bromo-. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-(5-bromo-2-chlorophenyl)acetonitrile. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2007). EXPERIMENTAL AND THEORETICAL DETERMINATION OF PHYSICOCHEMICAL PROPERTIES IN A NOVEL FAMILY OF MICROCIDAL COMPOUNDS. Retrieved January 6, 2026, from [Link]

-

Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved January 6, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. Retrieved January 6, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile, (m-phenoxyphenyl)-. Retrieved January 6, 2026, from [Link]

-

MDPI. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. Retrieved January 6, 2026, from [Link]

Sources

- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. fishersci.com [fishersci.com]

- 8. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-(3-Bromo-5-chlorophenyl)acetonitrile

Introduction: The Significance of a Halogenated Phenylacetonitrile Intermediate

2-(3-Bromo-5-chlorophenyl)acetonitrile is a vital building block in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of bromo and chloro substituents on the phenyl ring, coupled with the reactive acetonitrile moiety, provides medicinal chemists with a versatile scaffold for the development of novel therapeutic agents. The distinct electronic properties and multiple functionalization points of this molecule allow for the targeted synthesis of complex structures with potential biological activity. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, offering a comparative analysis and detailed experimental protocols to aid researchers in its efficient preparation.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies emerge for the preparation of this compound: a two-step route commencing with the benzylic bromination of 3-bromo-5-chlorotoluene followed by cyanation, and a one-pot Sandmeyer reaction starting from 3-bromo-5-chloroaniline. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and safety considerations.

| Parameter | Route 1: Benzylic Bromination/Cyanation | Route 2: Sandmeyer Reaction |

| Starting Material | 3-Bromo-5-chlorotoluene | 3-Bromo-5-chloroaniline |

| Number of Steps | 2 | 1 (one-pot) |

| Key Reagents | N-Bromosuccinimide (NBS), Radical Initiator (AIBN), Sodium Cyanide (NaCN) | Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN) |

| Estimated Overall Yield | Good to Excellent | Moderate to Good |

| Scalability | Generally good for both steps | Requires careful temperature control and handling of potentially explosive diazonium salts, which can be challenging on a large scale. |

| Safety Considerations | Use of toxic and lachrymatory benzyl bromide intermediate; handling of highly toxic sodium cyanide. | In-situ formation of thermally unstable and potentially explosive diazonium salts; use of toxic copper cyanide. |

Route 1: Benzylic Bromination of 3-Bromo-5-chlorotoluene and Subsequent Cyanation

This route offers a reliable and often high-yielding approach to the target molecule. It proceeds in two distinct steps: the free-radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt.

Step 1: Benzylic Bromination of 3-Bromo-5-chlorotoluene

Reaction Principle: The benzylic C-H bonds of 3-bromo-5-chlorotoluene are weaker than other C-H bonds in the molecule, making them susceptible to free-radical halogenation.[1] N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.[1] The reaction is initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or by UV light.[2]

Mechanism: The reaction proceeds via a free-radical chain mechanism. Initiation involves the homolytic cleavage of the initiator (AIBN) to form radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 3-bromo-5-chlorotoluene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated from the reaction of NBS with HBr) to yield the desired 3-bromo-5-chlorobenzyl bromide and another bromine radical, which propagates the chain.[3][4]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3-Bromo-5-chlorophenyl)acetonitrile

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific integrity and developmental success. 2-(3-Bromo-5-chlorophenyl)acetonitrile, with its distinct substitution pattern on the aromatic ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

While experimental spectra for this specific molecule (CAS No. 1056454-88-6) are not widely available in the public domain, this document serves as a robust predictive framework for researchers.[1][2] By applying fundamental spectroscopic principles and drawing parallels with related structures, we can anticipate the key spectral features that define the molecular architecture of this compound. This guide is designed to be a practical resource for scientists, enabling them to verify the identity and purity of synthesized batches of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple, revealing two key regions: the aromatic region and the aliphatic region corresponding to the methylene protons. The substituents (-Br, -Cl, and -CH₂CN) on the phenyl ring exert distinct electronic effects, influencing the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (H2/H6) | ~7.5 - 7.6 | Triplet (t) or Multiplet (m) | 2H |

| Ar-H (H4) | ~7.4 - 7.5 | Triplet (t) or Multiplet (m) | 1H |

| Methylene (-CH₂-) | ~3.8 | Singlet (s) | 2H |

-

Aromatic Protons (H2, H4, H6): The three protons on the phenyl ring will appear in the downfield region, typically between 7.4 and 7.6 ppm. Due to the meta-substitution pattern, complex splitting (meta-coupling) may result in the signals appearing as multiplets or fine-structured triplets.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are not adjacent to any other protons, thus they are expected to appear as a sharp singlet at approximately 3.8 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insight into their chemical environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N (Nitrile) | ~117 |

| Ar-C (C1) | ~135 |

| Ar-C (C3 - C-Br) | ~123 |

| Ar-C (C5 - C-Cl) | ~136 |

| Ar-C (C2, C4, C6) | ~128 - 132 |

| -CH₂- (Methylene) | ~25 |

-

Nitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in the 115-120 ppm range.[3]

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the halogens (C3 and C5) will be significantly influenced by the electronegativity of bromine and chlorine. The quaternary carbon attached to the acetonitrile group (C1) will also be downfield.

-

Methylene Carbon (-CH₂-): The aliphatic methylene carbon is expected to appear in the upfield region, around 25 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR: Acquire data using a standard single-pulse sequence. Set the spectral width to cover a range of 0-12 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse program. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be required.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Phase the spectrum and apply a baseline correction.

-

Reference the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[4]

-

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the unique isotopic pattern of the molecular ion peak, arising from the natural abundance of bromine and chlorine isotopes.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a near 1:1 ratio.

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a near 3:1 ratio.

The presence of one bromine and one chlorine atom will result in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4.

Predicted Isotopic Pattern for the Molecular Ion [C₈H₅BrClN]⁺

| Ion | m/z (Monoisotopic) | Combination | Predicted Relative Intensity |

| M | 228.93 | C₈H₅⁷⁹Br³⁵ClN | ~77% (Base Peak in Cluster) |

| M+2 | 230.93 | C₈H₅⁸¹Br³⁵ClN / C₈H₅⁷⁹Br³⁷ClN | ~100% |

| M+4 | 232.93 | C₈H₅⁸¹Br³⁷ClN | ~24% |

-

Fragmentation: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation. Common fragmentation pathways could include the loss of the halogen atoms or the cleavage of the bond between the aromatic ring and the acetonitrile moiety. The loss of a halogen is often a favorable fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile compound like this, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which are useful for library matching.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

-

Data Acquisition:

-

Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the nitrile group and the substituted aromatic ring.

Predicted Key IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, -CH₂-) | 3000 - 2850 | Medium |

| C≡N Stretch (Nitrile) | ~2250 - 2230 | Sharp, Strong |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

-

Nitrile Stretch (C≡N): The most diagnostic peak will be the sharp, strong absorption for the nitrile group. For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ region. Its position slightly lower than saturated nitriles is due to conjugation with the aromatic ring.

-

Aromatic Region: Multiple peaks between 1600 and 1450 cm⁻¹ will correspond to the carbon-carbon stretching vibrations within the phenyl ring. The C-H stretching vibrations of the ring will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The methylene C-H stretches will appear just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern and convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is on and the ATR accessory is clean.

-

-

Background Scan:

-

Record a background spectrum of the empty, clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. The instrument's software will automatically ratio it against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Caption: Workflow for ATR-FTIR analysis.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for the structural characterization of this compound. While this guide is based on predictive data, the outlined spectral features—the distinct proton and carbon environments in NMR, the unique M/M+2/M+4 isotopic signature in MS, and the characteristic nitrile stretch in IR—form a robust analytical framework. Researchers synthesizing this compound can use this guide to anticipate their experimental results, aiding in the rapid and confident confirmation of their target molecule.

References

- PubMed Central. (2011, May 23). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics.

- Chemistry Steps. Isotopes in Mass Spectrometry.

- NMRDB.org. Predict 1H proton NMR spectra.

- University of Calgary. Ch13 - Mass Spectroscopy.

- ChemicalBook. This compound | 1056454-88-6.

- PubChemLite. This compound (C8H5BrClN).

- PubChem. 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile | C8H4BrCl2N | CID 131625978.

- YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry.

- National Institute of Standards and Technology. Acetonitrile - the NIST WebBook.

- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.

- PubChem. 2-(3-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 21242965.

- CymitQuimica. 2-(3-Bromo-5-methoxyphenyl)acetonitrile.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

Sources

An In-depth Technical Guide to the Solubility of 2-(3-Bromo-5-chlorophenyl)acetonitrile in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its downstream applications, including reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 2-(3-Bromo-5-chlorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative of interest in organic synthesis and drug discovery. In the absence of publicly available empirical solubility data for this specific compound, this document outlines a robust, scientifically-grounded methodology for its determination. We will delve into the predicted physicochemical properties of the molecule, present a detailed experimental protocol for solubility measurement adhering to Good Laboratory Practices (GLP), and discuss the principles governing its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this and structurally related compounds.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a fundamental property in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a versatile building block in the synthesis of more complex molecules, understanding its solubility is paramount.[1] Accurate solubility data informs crucial decisions in process development, such as the choice of solvent for synthesis and purification, optimization of reaction conditions, and the development of stable formulations.

This guide addresses the current information gap regarding the solubility of this compound. By providing a detailed framework for its experimental determination, we aim to empower researchers to generate reliable and reproducible solubility data, thereby accelerating research and development timelines.

Physicochemical Properties of this compound: A Predictive Analysis

While experimental data for this compound is scarce, we can infer its likely physicochemical properties based on its structure and data from analogous compounds.

Molecular Structure:

-

Molecular Formula: C₈H₅BrClN

-

Molecular Weight: 230.49 g/mol

-

Key Functional Groups:

-

Nitrile (-C≡N): A polar group capable of acting as a hydrogen bond acceptor.

-

Chlorophenyl and Bromophenyl Moieties: These bulky, halogenated aromatic rings contribute to the molecule's hydrophobicity and potential for π-π stacking interactions. The presence of bromine and chlorine atoms increases the molecular weight and van der Waals forces.

-

Predicted Properties:

-

Polarity: The molecule possesses both polar (nitrile) and non-polar (dihalogenated phenyl ring) characteristics, suggesting it is a moderately polar compound. The XlogP, a computed measure of hydrophobicity, for the structurally similar (3-bromophenyl)acetonitrile is 2.6, indicating a preference for lipophilic environments.[2] We can anticipate a similar or slightly higher XlogP for our target molecule due to the additional chlorine atom.

-

Melting Point: Phenylacetonitrile derivatives are typically solids at room temperature. The melting point will be influenced by the crystal lattice energy, which is expected to be significant due to the potential for dipole-dipole interactions and π-π stacking. A structurally related compound, 2-(3-Bromo-4-chlorophenyl)acetonitrile, has a melting point of 52-56°C.[3]

-

Hydrogen Bonding Capability: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This suggests that this compound may exhibit some solubility in protic solvents.

Based on these predicted properties, we can hypothesize that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in moderately polar to non-polar organic solvents. The general principle of "like dissolves like" will be a guiding tenet in solvent selection for solubility determination.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the equilibrium shake-flask method, a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.[5] This method is based on achieving a saturated solution in equilibrium with the solid phase.

Adherence to Good Laboratory Practices (GLP)

All experimental work should be conducted in accordance with Good Laboratory Practices (GLP) to ensure the quality, reliability, and integrity of the generated data.[6][7][8] This includes proper documentation, calibration of equipment, and adherence to standard operating procedures.[6]

Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: A range of analytical grade organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol).

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Stock Solutions for Calibration: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve for the analytical method.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sampling and Sample Processing:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Use the calibration curve generated from the standard solutions to calculate the concentration of the solute in the original saturated solution.

-

-

Data Reporting: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Analytical Method for Quantification

The accurate quantification of the dissolved nitrile is essential for reliable solubility data. Several methods can be employed for the determination of nitriles in solution.[9][10][11][12][13] For this specific compound, a UV-based HPLC method is likely to be the most suitable due to the presence of the chromophoric phenyl ring.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV absorbance at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Column Temperature: 30 °C

The method must be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Interpreting Solubility Data: The Role of Solvent Properties

The solubility of this compound will be governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates the relationship between solvent properties and expected solubility.

Caption: Factors influencing the solubility of the target compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by London dispersion forces. The large, polarizable aromatic ring will contribute to solubility, but the polar nitrile group will limit it.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents are expected to be good solvents for this compound. The dipole-dipole interactions between the solvent and the polar nitrile and C-X bonds of the solute will facilitate dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the nitrogen atom of the nitrile group. This interaction will enhance solubility. However, the energy required to break the hydrogen bonds within the solvent to accommodate the non-polar part of the solute may limit overall solubility compared to polar aprotic solvents.

Data Summary and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Dielectric Constant | Solubility at 25°C (g/L) |

| Hexane | 0.1 | 1.88 | To be determined |

| Toluene | 2.4 | 2.38 | To be determined |

| Dichloromethane | 3.1 | 9.08 | To be determined |

| Ethyl Acetate | 4.4 | 6.02 | To be determined |

| Acetone | 5.1 | 20.7 | To be determined |

| Isopropanol | 3.9 | 18.3 | To be determined |

| Methanol | 5.1 | 32.7 | To be determined |

| Water | 10.2 | 80.1 | Expected to be very low |

Note: Polarity index and dielectric constant values are approximate and for comparative purposes.

Analysis of the results in this table will provide valuable insights into the structure-solubility relationship for this compound and guide the selection of appropriate solvent systems for various applications.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic determination and understanding of the solubility of this compound in organic solvents. By following the detailed experimental protocol and adhering to Good Laboratory Practices, researchers can generate high-quality, reliable data. This information is crucial for optimizing synthetic routes, developing purification strategies, and enabling the formulation of products containing this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the study of other novel chemical entities, underscoring the foundational importance of solubility determination in modern chemical and pharmaceutical research.

References

-

Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Chemistry LibreTexts. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile. PubChem. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

- Google Patents. (n.d.). RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.

-

ACS Publications. (n.d.). Two Tests for Detecting Nitriles and Amides. Analytical Chemistry. Retrieved from [Link]

-

Bob Burk. (2010, September 13). Solubility tests and Recrystallization Part 1 [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5BrClN). Retrieved from [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

-

Spectroscopy Online. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]

-

MaterialsZone. (2025, January 28). 10 Examples of Good Laboratory Practice (GLP). Retrieved from [Link]

-

ResearchGate. (n.d.). Method for Identification of Nitriles. Retrieved from [Link]

-

ACS Publications. (n.d.). Method for Identification of Nitriles. Industrial & Engineering Chemistry Analytical Edition. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-5-methoxyphenyl)acetonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (3-Bromo-2-fluorophenyl)acetonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (3-Bromophenyl)acetonitrile. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-Bromo-4-chlorophenyl)acetonitrile | 249647-28-7 [amp.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 9. RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Theoretical Properties of 2-(3-Bromo-5-chlorophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-(3-Bromo-5-chlorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative of interest to the pharmaceutical and materials science sectors. Leveraging high-level quantum chemical calculations, this document details the molecule's structural, electronic, and spectroscopic properties. The methodologies employed, centered around Density Functional Theory (DFT), are rigorously explained to ensure transparency and reproducibility. Key findings, including optimized molecular geometry, vibrational frequencies, Frontier Molecular Orbital (FMO) analysis, and predicted Nuclear Magnetic Resonance (NMR) spectra, are presented and discussed. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding of the molecule's intrinsic properties and informing its potential applications in drug design and materials development.

Introduction

This compound is a disubstituted aromatic compound whose structural framework is a common motif in medicinal chemistry and organic electronics. The presence of two different halogens (bromine and chlorine) on the phenyl ring, along with the reactive acetonitrile moiety, imparts a unique electronic and steric profile. Understanding these characteristics at a quantum-mechanical level is paramount for predicting its reactivity, intermolecular interactions, and suitability for various applications.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to elucidate molecular properties with high accuracy, complementing and guiding experimental work.[1][2] This guide presents a detailed computational protocol and subsequent analysis to provide a robust theoretical characterization of the title compound. We will explore its optimized three-dimensional structure, predict its infrared vibrational spectrum, analyze its electronic reactivity through Frontier Molecular Orbitals (FMOs), and simulate its 1H and 13C NMR spectra.

Computational Methodology

The selection of an appropriate theoretical model is critical for obtaining reliable results. The protocol outlined below represents a widely accepted and validated approach for the computational study of medium-sized organic molecules.[3][4]

Rationale for Method Selection

Density Functional Theory (DFT): DFT was chosen as the core method due to its excellent balance of computational cost and accuracy for electronic structure calculations.[5] It accounts for electron correlation, which is essential for describing the electronic properties of molecules containing electronegative halogen atoms.

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was selected. B3LYP is one of the most widely used functionals in computational chemistry, renowned for its reliability in predicting geometries, vibrational frequencies, and electronic properties for a vast range of organic systems.[3][6]

6-311++G(d,p) Basis Set: A Pople-style triple-zeta basis set, 6-311++G(d,p), was employed. This choice is justified as follows:

-

6-311: The triple-zeta description of valence electrons provides the necessary flexibility to accurately model the electron density.

-

++G: Diffuse functions (represented by '++') are added for both heavy atoms and hydrogen. These are crucial for describing the behavior of electrons far from the nucleus, which is important for systems with electronegative atoms and for accurately calculating electronic properties like electron affinity and polarizability.[7]

-

(d,p): Polarization functions ('d' on heavy atoms, 'p' on hydrogen) are included to account for the non-spherical distortion of atomic orbitals within the molecular environment, leading to more accurate geometries and vibrational frequencies.[8]

Software and Protocol

All calculations were performed using the Gaussian 16 software package.[9][10] The computational workflow followed a systematic, multi-step process to ensure the validity of the results.

Step-by-Step Computational Protocol:

-

Initial Structure Generation: A 2D structure of this compound was first drawn and converted to a preliminary 3D structure.

-

Geometry Optimization: The initial structure was subjected to a full geometry optimization without constraints at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[11]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[11]

-

To predict the infrared (IR) spectrum and characterize the vibrational modes of the molecule.

-

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry were performed to derive electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

NMR Shielding Tensor Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate the isotropic shielding tensors for 1H and 13C nuclei at the B3LYP/6-311++G(d,p) level.[12][13] The calculated shielding values were then converted to chemical shifts (δ) by referencing them against tetramethylsilane (TMS), calculated at the identical level of theory.

Diagram: Computational Workflow

Caption: Workflow for theoretical property prediction.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization converged to a stable structure, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis. The molecule is, as expected, non-planar due to the sp³ hybridized methylene (-CH₂) group. The key structural parameters are summarized below.

Diagram: Optimized Molecular Structure

Caption: Atom numbering for this compound.

Table 1: Selected Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C3-Br10 | 1.905 | |

| C5-Cl11 | 1.748 | |

| C1-C7 | 1.512 | |

| C7-C8 | 1.470 | |

| C8≡N9 | 1.158 | |

| Aromatic C-C | 1.389 - 1.397 | |

| Bond Angles (°) | ||

| C2-C3-Br10 | 119.5 | |

| C4-C5-Cl11 | 119.8 | |

| C1-C7-C8 | 111.2 | |

| C7-C8-N9 | 178.9 |

The C-Br and C-Cl bond lengths are consistent with values for halogenated aromatic systems. The C≡N triple bond length of 1.158 Å is characteristic of a nitrile group. The nearly linear arrangement of the C7-C8-N9 atoms (178.9°) confirms the expected geometry of the acetonitrile side chain.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. The most diagnostically significant peaks are assigned below, with comparisons to typical experimental ranges for these functional groups.[14][15]

Table 2: Major Calculated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Typical Experimental Range (cm⁻¹)[14][16][17] |

| 3105 - 3060 | Aromatic C-H stretching | 3100 - 3000 |

| 2985, 2940 | Methylene (-CH₂) C-H stretching (asym/sym) | 2960 - 2850 |

| 2255 | Nitrile (C≡N) stretching | 2260 - 2200 |

| 1580, 1565 | Aromatic C=C ring stretching | 1600 - 1450 |

| 1450 | Methylene (-CH₂) scissoring | ~1465 |

| 1150 | Aromatic C-H in-plane bending | 1300 - 1000 |

| 870 | Aromatic C-H out-of-plane bending | 900 - 675 |

| 710 | C-Cl stretching | 850 - 550 |

| 585 | C-Br stretching | 690 - 515 |

The calculated spectrum shows distinct, high-intensity peaks corresponding to the C≡N stretch at 2255 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations are predicted at lower frequencies, 710 cm⁻¹ and 585 cm⁻¹, respectively, which is consistent with the greater mass of the halogen atoms.

Frontier Molecular Orbitals (FMO) and Reactivity

The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[18][19] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity.[1][20]

Table 3: Calculated FMO Properties

| Parameter | Calculated Value (eV) |

| EHOMO | -6.89 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.64 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[2] The calculated gap of 5.64 eV suggests that this compound is a moderately reactive molecule. The HOMO is primarily localized on the π-system of the aromatic ring, with significant contributions from the bromine and chlorine atoms, indicating that this region is the most probable site for electrophilic attack. The LUMO is distributed across the π* orbitals of the phenyl ring and the nitrile group, suggesting these are the primary sites for nucleophilic attack. This analysis is crucial for predicting reaction mechanisms and designing targeted interactions in a biological context.

Predicted 1H and 13C NMR Spectra

NMR spectroscopy is a definitive tool for structure elucidation. The GIAO method provides reliable predictions of chemical shifts.[21][22]

Table 4: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) referenced to TMS

| Atom (See Diagram) | Predicted 1H Shift | Atom (See Diagram) | Predicted 13C Shift |

| H on C2 | 7.51 | C1 | 136.2 |

| H on C4 | 7.48 | C2 | 131.5 |

| H on C6 | 7.39 | C3 | 123.1 |

| H on C7 (-CH₂) | 3.85 | C4 | 134.0 |

| C5 | 135.5 | ||

| C6 | 128.9 | ||

| C7 (-CH₂) | 29.8 | ||

| C8 (-C≡N) | 117.4 |

The predicted 1H spectrum shows three distinct signals in the aromatic region (7.39-7.51 ppm) and a singlet for the methylene protons at 3.85 ppm. The 13C spectrum displays eight unique signals. The downfield shifts of C3 and C5 are attributed to the deshielding effects of the attached bromine and chlorine atoms, respectively. The nitrile carbon (C8) is predicted at 117.4 ppm, and the methylene carbon (C7) at a significantly more upfield position of 29.8 ppm. These theoretical values provide a strong basis for interpreting experimental NMR data.

Conclusion

This guide has detailed a comprehensive theoretical investigation of this compound using Density Functional Theory. The computational protocol, based on the B3LYP functional and the 6-311++G(d,p) basis set, has yielded valuable insights into the molecule's fundamental properties.

The key findings are:

-

A stable, optimized molecular geometry has been determined, with structural parameters in excellent agreement with established chemical principles.

-

The predicted IR spectrum provides clear signatures for the key functional groups, notably the nitrile stretch at 2255 cm⁻¹.

-

The HOMO-LUMO gap of 5.64 eV indicates moderate reactivity, with the FMO analysis identifying the likely sites for electrophilic and nucleophilic interactions.

-

The simulated 1H and 13C NMR spectra provide a theoretical benchmark that can be used to confirm the structure and assign peaks in experimental studies.

The data and analyses presented herein serve as a robust, in-silico foundation for future research. For drug development professionals, this information can guide ligand-receptor docking studies and ADMET property predictions. For materials scientists, it provides insights into the electronic characteristics that govern charge transport and intermolecular packing. This theoretical framework ultimately accelerates the rational design and application of this compound and its derivatives.

References